[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate
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Overview
Description
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 3-amino-1H-pyrazole under basic conditions to form the sulfonylated pyrazole intermediate. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and carboxylate groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [5-amino-1-(4-chlorophenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate
- [5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate
Uniqueness
Compared to similar compounds, [5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate exhibits unique properties due to the presence of the 4-methylphenyl group. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C15H13N3O5S |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate |
InChI |
InChI=1S/C15H13N3O5S/c1-10-4-6-11(7-5-10)24(20,21)18-13(16)9-14(17-18)23-15(19)12-3-2-8-22-12/h2-9H,16H2,1H3 |
InChI Key |
RBMBACCNCLXNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CO3)N |
Origin of Product |
United States |
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